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Compound of Interest

Compound Name: 2-Methyl-4-propyloctane

Cat. No.: B14551760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and reliable

methodologies for the synthesis of the branched alkane, 2-Methyl-4-propyloctane. While a

specific, published synthesis for this exact molecule is not readily available in the literature, this

document outlines plausible and robust synthetic strategies based on well-established

organometallic reactions. The protocols detailed herein are designed to be adaptable for the

synthesis of a wide range of complex alkanes relevant to medicinal chemistry and drug

development.

The primary focus of this guide is on two powerful and versatile methods for carbon-carbon

bond formation: the Corey-House synthesis and Grignard reagent-based approaches. These

methods offer high yields and functional group tolerance, making them suitable for the

construction of intricate molecular architectures.

Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 2-Methyl-4-propyloctane, suggests several

possible disconnections. The most logical approaches involve the formation of a key carbon-

carbon bond at or near the branching points.
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Caption: Retrosynthetic analysis of 2-Methyl-4-propyloctane.

Method 1: Corey-House Synthesis
The Corey-House reaction is a highly effective method for coupling two different alkyl groups,

making it an excellent choice for synthesizing unsymmetrical alkanes like 2-Methyl-4-
propyloctane.[1][2] This reaction involves the preparation of a lithium dialkylcuprate (Gilman

reagent) which then reacts with an alkyl halide.[1][2] For a high yield, the alkyl halide should

ideally be primary, while the lithium dialkylcuprate can be primary, secondary, or tertiary.[2]

Proposed Synthetic Route via Corey-House Synthesis
This proposed route involves the reaction of lithium di(sec-butyl)cuprate with 1-bromo-2-

methylhexane.

Table 1: Reagents and Conditions for Corey-House Synthesis
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Step Reactants
Reagents and
Conditions

Product

1 sec-Butyl bromide
Lithium metal, dry

diethyl ether
sec-Butyllithium

2 sec-Butyllithium
Copper(I) iodide (CuI),

dry diethyl ether

Lithium di(sec-

butyl)cuprate

3

Lithium di(sec-

butyl)cuprate, 1-

bromo-2-

methylhexane

Dry diethyl ether,

room temperature

2-Methyl-4-

propyloctane

Experimental Protocol: Corey-House Synthesis
Step 1: Preparation of sec-Butyllithium

All glassware must be rigorously dried to exclude moisture.

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and

nitrogen inlet, place lithium metal (2.0 equivalents) in dry diethyl ether.

A solution of sec-butyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise from

the dropping funnel.

The reaction is initiated, often with gentle warming, and then maintained at a gentle reflux

until the lithium is consumed.

Step 2: Formation of the Gilman Reagent (Lithium di(sec-butyl)cuprate)

The freshly prepared sec-butyllithium solution is cooled to 0 °C.

Copper(I) iodide (CuI, 0.5 equivalents) is added portion-wise under a positive pressure of

nitrogen.

The mixture is stirred at 0 °C for approximately 30 minutes to form the lithium di(sec-

butyl)cuprate.
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Step 3: Coupling Reaction

A solution of 1-bromo-2-methylhexane (1.0 equivalent) in dry diethyl ether is added dropwise

to the Gilman reagent at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by fractional distillation to yield 2-Methyl-4-propyloctane.

sec-Butyl bromide

sec-Butyllithium

+ 2 Li
(dry ether)

Lithium

Lithium di(sec-butyl)cuprate
(Gilman Reagent)

+ 0.5 CuI

Copper(I) Iodide

2-Methyl-4-propyloctane

+ 1-Bromo-2-methylhexane

1-Bromo-2-methylhexane
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Caption: Workflow for the Corey-House synthesis of 2-Methyl-4-propyloctane.

Method 2: Grignard Reagent Synthesis
Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds.[3] A

versatile two-step approach involves the reaction of a Grignard reagent with a ketone to form a

tertiary alcohol, which is then reduced to the corresponding alkane.[3]

Proposed Synthetic Route via Grignard Reagent
This route involves the reaction of propylmagnesium bromide with 2-methyl-4-octanone,

followed by reduction of the resulting tertiary alcohol.

Table 2: Reagents and Conditions for Grignard Synthesis

Step Reactants
Reagents and
Conditions

Product

1 Propyl bromide
Magnesium turnings,

dry diethyl ether

Propylmagnesium

bromide (Grignard

Reagent)

2

Propylmagnesium

bromide, 2-methyl-4-

octanone

1. Dry diethyl

ether\n2. Aqueous

NH4Cl workup

2-Methyl-4-propyl-4-

octanol

3
2-Methyl-4-propyl-4-

octanol

Strong acid (e.g.,

H2SO4), heat (for

dehydration) followed

by catalytic

hydrogenation (H2,

Pd/C) OR Wolff-

Kishner/Clemmensen

reduction

2-Methyl-4-

propyloctane

Experimental Protocol: Grignard Synthesis
Step 1: Preparation of Propylmagnesium Bromide
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Ensure all glassware is oven-dried.

In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet,

place magnesium turnings (1.1 equivalents).

Add a small amount of dry diethyl ether and a crystal of iodine to activate the magnesium.[3]

A solution of propyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise. The

reaction should initiate, as indicated by the disappearance of the iodine color and gentle

refluxing.[3]

After the addition is complete, the mixture is refluxed for an additional 30 minutes.

Step 2: Reaction with Ketone to Form Tertiary Alcohol

The Grignard reagent solution is cooled to 0 °C in an ice bath.

A solution of 2-methyl-4-octanone (1.0 equivalent) in dry diethyl ether is added dropwise.

The mixture is allowed to warm to room temperature and stirred for 1 hour.[3]

The reaction is carefully quenched by pouring it over a mixture of crushed ice and saturated

aqueous ammonium chloride solution.[3]

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Step 3: Reduction of the Tertiary Alcohol

Method A: Dehydration followed by Hydrogenation

The crude tertiary alcohol is heated with a strong acid catalyst (e.g., concentrated sulfuric

acid or phosphoric acid) to induce dehydration, forming a mixture of alkene isomers.

The resulting alkene mixture is then subjected to catalytic hydrogenation (e.g., H2 gas

over a palladium on carbon catalyst) to yield 2-Methyl-4-propyloctane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Grignard_Reagent_Application_in_Branched_Alkane_Synthesis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Grignard_Reagent_Application_in_Branched_Alkane_Synthesis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Grignard_Reagent_Application_in_Branched_Alkane_Synthesis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Grignard_Reagent_Application_in_Branched_Alkane_Synthesis.pdf
https://www.benchchem.com/product/b14551760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14551760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method B: Direct Reduction (e.g., Wolff-Kishner or Clemmensen Reduction of a

corresponding ketone)

Alternatively, the tertiary alcohol can be oxidized to the corresponding ketone, which can

then be reduced to the alkane using standard methods like the Wolff-Kishner (hydrazine

and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction.

However, this is a longer route. The dehydration-hydrogenation sequence is generally

more direct for this substrate.

Propyl bromide

Propylmagnesium bromide

+ Mg
(dry ether)

Magnesium

2-Methyl-4-propyl-4-octanol

+ 2-Methyl-4-octanone

2-Methyl-4-octanone

Alkene Mixture

via Dehydration

Dehydration
(H2SO4, heat)

2-Methyl-4-propyloctane

via Hydrogenation

Catalytic Hydrogenation
(H2, Pd/C)

Click to download full resolution via product page

Caption: Workflow for the Grignard synthesis of 2-Methyl-4-propyloctane.
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Data Presentation
Table 3: Physicochemical Properties of 2-Methyl-4-propyloctane

Property Value

CAS Number 62184-33-2[4][5][6][7]

Molecular Formula C12H26[4][7][8]

Molecular Weight 170.33 g/mol [4][7][8]

Boiling Point 191°C (estimated)[8]

Density 0.7491 g/cm³ (estimated)[8]

Refractive Index 1.4202 (estimated)[8]

IUPAC Name 2-methyl-4-propyloctane[4][7]

Note: The physical properties are estimated as experimental data for this specific compound is

not widely published.

Conclusion
The synthesis of 2-Methyl-4-propyloctane can be effectively achieved through established

organometallic methodologies. The Corey-House synthesis offers a direct and high-yielding

route for coupling two distinct alkyl fragments.[9][10] The Grignard reagent-based synthesis

provides a flexible, two-step alternative via a tertiary alcohol intermediate, which is then

reduced to the final alkane.[3] The choice of method will depend on the availability of starting

materials and the desired scale of the synthesis. The protocols provided in this guide offer a

solid foundation for the successful synthesis of 2-Methyl-4-propyloctane and other structurally

related branched alkanes. It is imperative that all reactions are carried out under anhydrous

conditions by appropriately trained personnel, given the reactivity of the organometallic

intermediates.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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